molecular formula C4H3N5O B14743420 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 874-40-8

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B14743420
CAS No.: 874-40-8
M. Wt: 137.10 g/mol
InChI Key: YZUIRNAESPCPCC-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused ring structure, which includes both triazole and triazine rings. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazole ring. Subsequent reactions with suitable reagents lead to the formation of the triazine ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

874-40-8

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

InChI

InChI=1S/C4H3N5O/c10-3-1-6-9-2-5-8-4(9)7-3/h1-2H,(H,7,8,10)

InChI Key

YZUIRNAESPCPCC-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NN=C2NC1=O

Origin of Product

United States

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